molecular formula C19H18N2OS2 B2909200 2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide CAS No. 1795443-39-8

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide

Cat. No.: B2909200
CAS No.: 1795443-39-8
M. Wt: 354.49
InChI Key: OUEGDWNPPLHMBM-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylthio group and a thiazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide typically involves the reaction of benzylthiol with N-(2-(2-methylthiazol-4-yl)phenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group or to modify the thiazole ring.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-benzylated products or modified thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets. The benzylthio group and thiazole ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-(2-phenyl)acetamide
  • 2-(benzylthio)-N-(2-(4-methylthiazol-2-yl)phenyl)acetamide
  • 2-(benzylthio)-N-(2-(2-ethylthiazol-4-yl)phenyl)acetamide

Uniqueness

2-(benzylthio)-N-(2-(2-methylthiazol-4-yl)phenyl)acetamide is unique due to the presence of the 2-methylthiazol-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c1-14-20-18(12-24-14)16-9-5-6-10-17(16)21-19(22)13-23-11-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEGDWNPPLHMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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